![molecular formula C10H13N B2616818 1-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 927406-03-9](/img/structure/B2616818.png)
1-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
“1-methyl-2,3-dihydro-1H-inden-1-amine” is an organic compound with the CAS Number: 2084-72-2 . It has a molecular weight of 147.22 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of indanone compounds, which are closely related to “1-methyl-2,3-dihydro-1H-inden-1-amine”, has been reported in the literature . The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .Molecular Structure Analysis
The molecular structure of “1-methyl-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code: 1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“1-methyl-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 147.22 .Scientific Research Applications
Antibacterial and Antifungal Applications
The derivatives of 2,3-dihydro-1H-inden-1-one, a compound structurally similar to 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess potent antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Applications
Indole derivatives, which include 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of cancer.
Alzheimer’s Disease Treatment
2,3-dihydro-1H-inden-1-ones have been designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of Alzheimer’s disease.
Antioxidant Applications
Imidazole containing compounds, which include 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess antioxidant properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used as an antioxidant.
Safety And Hazards
Future Directions
The future directions for “1-methyl-2,3-dihydro-1H-inden-1-amine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, imidazole derivatives show a range of biological activities and have become an important synthon in the development of new drugs .
properties
IUPAC Name |
1-methyl-2,3-dihydroinden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYREUVTAYSNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-inden-1-amine |
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